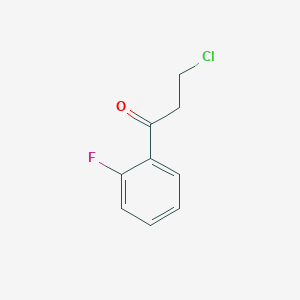

3-Chloro-1-(2-fluorophenyl)propan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-(2-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNSDVGUYXGZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601642 | |

| Record name | 3-Chloro-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-04-9 | |

| Record name | 3-Chloro-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-1-(2-fluorophenyl)propan-1-one chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Chloro-1-(2-fluorophenyl)propan-1-one. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Identity and Structure

This compound is a halogenated aromatic ketone. Its structure consists of a 2-fluorophenyl group attached to a propan-1-one backbone, with a chlorine atom at the 3-position.

Structural and Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 898767-04-9[1] |

| Molecular Formula | C₉H₈ClFO[1] |

| Molecular Weight | 186.61 g/mol [1] |

| SMILES String | C1=CC=C(C(=C1)C(=O)CCCl)F[1] |

| InChI Key | WCNSDVGUYXGZDE-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | 3-Chloro-1-(3-fluorophenyl)propan-1-one | 3-Chloro-1-(4-fluorophenyl)propan-1-one |

| Boiling Point | 271 °C at 760 mmHg | ~220 °C[2], 71 °C at 1 mmHg[3] |

| Density | 1.219 g/cm³ | 1.24 g/cm³[3] |

| Solubility | Not specified | Sparingly soluble in water[2]; Soluble in Chloroform, Ethyl Acetate[3] |

| Appearance | Not specified | Colorless oil or white crystal[2] |

Experimental Protocols

Synthesis: Friedel-Crafts Acylation

A common synthetic route for compounds of this class is the Friedel-Crafts acylation.[4][5][6] The following is a generalized protocol for the synthesis of this compound.

Materials:

-

Fluorobenzene

-

3-Chloropropionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (or another suitable inert solvent)

-

Hydrochloric acid (HCl), aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride in dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add 3-chloropropionyl chloride to the cooled suspension while stirring.

-

To this mixture, add fluorobenzene dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

Purification: The crude product can be purified by vacuum distillation.[7]

Structural Analysis

The structure of the synthesized compound can be confirmed using standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to elucidate the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the carbonyl (C=O) stretch of the ketone and the C-Cl and C-F bonds.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the mass spectrum.[8][9]

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The presence of reactive sites—the chlorine atom and the ketone group—allows for a variety of subsequent chemical transformations.

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Role as a Synthetic Intermediate

This diagram illustrates the logical role of this compound as a key intermediate in the development of more complex chemical entities.

Caption: Role as a key synthetic intermediate.

Conclusion

This compound is a valuable building block in organic synthesis. While detailed physical properties for this specific isomer are not widely published, its synthesis via Friedel-Crafts acylation is a standard and well-understood process. Its utility lies in its potential for further chemical modification to produce a wide range of more complex and potentially biologically active molecules. This guide provides a foundational understanding for researchers and developers working with this and related compounds.

References

- 1. This compound | C9H8ClFO | CID 19980629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 3-Chloro-1-(4-fluorophenyl)propan-1-one CAS#: 81112-09-6 [m.chemicalbook.com]

- 4. CN103012086A - Method for preparing 2,3-dihydro-1-indanone and derivative thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN103360228A - Preparation method of amfebutamone intermediate m-chlorophenylacetone - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Chloro-1-(2-fluorophenyl)propan-1-one CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-1-(2-fluorophenyl)propan-1-one, a key chemical intermediate in the pharmaceutical industry. This document details its chemical and physical properties, outlines a standard synthesis protocol, and discusses its primary applications in drug development. The information is intended to support researchers and scientists in their work with this compound.

Chemical Identity and Properties

This compound is an aromatic ketone that serves as a versatile building block in organic synthesis. Its chemical structure incorporates a chloropropanoyl group attached to a fluorinated phenyl ring, making it a valuable precursor for the synthesis of various pharmaceutical agents.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 898767-04-9 | [1][2] |

| Molecular Formula | C₉H₈ClFO | [2] |

| Molecular Weight | 186.61 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Physical Form | White to off-white solid or liquid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | Sealed in a dry environment at room temperature. | [1] |

| InChI Key | WCNSDVGUYXGZDE-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of fluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure for the synthesis of similar aryl ketones and can be adapted for this compound.

Materials:

-

Fluorobenzene

-

3-Chloropropionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium sulfate (Na₂SO₄) (anhydrous)

-

Pentane or Hexane (for recrystallization)

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add 3-chloropropionyl chloride to the stirred suspension.

-

After the addition is complete, add fluorobenzene dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Once the addition of fluorobenzene is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 12-24 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., pentane or hexane) to yield pure this compound.

Applications in Drug Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The presence of the reactive chloroketone moiety allows for a variety of subsequent chemical transformations, making it a valuable building block for medicinal chemists.

Derivatives of similar chloropropiophenones are known to be precursors for a range of pharmaceuticals, including certain central nervous system (CNS) agents and antimicrobials. The specific substitution pattern of this compound, with a fluorine atom at the ortho position of the phenyl ring, can be leveraged to modulate the pharmacokinetic and pharmacodynamic properties of the final drug product.

Logical Workflow and Signaling Pathways

Given that this compound is a synthetic intermediate, it does not directly participate in biological signaling pathways. Instead, its significance lies in its role within the synthetic workflow for producing biologically active compounds. The following diagrams illustrate this logical relationship.

Caption: Synthetic pathway for this compound.

Caption: General workflow from intermediate to final drug product.

Conclusion

This compound is a chemical compound of significant interest to the pharmaceutical and drug development industries. Its straightforward synthesis via Friedel-Crafts acylation and its versatile reactivity make it an important precursor for a variety of potential therapeutic agents. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their synthetic and medicinal chemistry endeavors.

References

Synthesis of 3-Chloro-1-(2-fluorophenyl)propan-1-one from 2-fluoroacetophenone

Technical Guide: Synthesis of 3-Chloro-1-(2-fluorophenyl)propan-1-one

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical and chemical research. The synthesis is based on the well-established Mannich reaction, starting from 2-fluoroacetophenone. The process involves the formation of a β-aminoketone (Mannich base), followed by its conversion to the target β-chloroketone. This document includes a detailed reaction mechanism, a step-by-step experimental protocol, quantitative data, and process diagrams to ensure reproducibility and clarity for researchers in drug development and organic synthesis.

Introduction

β-haloketones are versatile building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules, including pharmaceuticals and agrochemicals. This compound is a key intermediate whose fluorinated phenyl ring and reactive chloroketone moiety make it particularly useful in the synthesis of novel therapeutic agents.

The most common and efficient route to synthesize β-aminoketones is the Mannich reaction. This three-component organic reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1][2] The reaction condenses an active hydrogen compound (2-fluoroacetophenone) with a non-enolizable aldehyde (formaldehyde) and a secondary amine (dimethylamine) to produce a β-aminocarbonyl compound, also known as a Mannich base.[3] This guide details the synthesis of the target compound via a Mannich base intermediate derived from 2-fluoroacetophenone.

Reaction Scheme and Mechanism

The synthesis proceeds in two conceptual stages:

-

Formation of the Mannich Base: 2-Fluoroacetophenone reacts with formaldehyde and dimethylamine hydrochloride under acidic conditions to yield the intermediate, 3-(dimethylamino)-1-(2-fluorophenyl)propan-1-one hydrochloride.

-

Conversion to β-Chloroketone: The Mannich base is subsequently converted to the final product, this compound. This conversion can be achieved through various methods, often involving substitution or elimination-addition sequences.

Mechanism of the Mannich Reaction: The reaction begins with the formation of an electrophilic dimethylaminium ion (Eschenmoser's salt precursor) from the reaction of dimethylamine and formaldehyde.[3] Concurrently, the ketone (2-fluoroacetophenone) tautomerizes to its enol form under the acidic reaction conditions. The electron-rich enol then attacks the iminium ion in a nucleophilic addition step, yielding the β-aminoketone product after deprotonation.[1][2]

Experimental Protocol

This protocol is adapted from a well-established procedure for the Mannich reaction of acetophenone.[4][5] Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All operations should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 3-(Dimethylamino)-1-(2-fluorophenyl)propan-1-one hydrochloride (Mannich Base)

-

Apparatus Setup: Equip a 500 mL round-bottomed flask with a magnetic stirrer and a reflux condenser.

-

Reagent Charging: To the flask, add 2-fluoroacetophenone (0.5 mole), dimethylamine hydrochloride (0.65 mole), and paraformaldehyde (0.22 mole).

-

Solvent and Catalyst Addition: Add 80 mL of 95% ethanol, followed by 1 mL of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux using a heating mantle or steam bath. The reaction mixture, which may initially form two layers, should become a homogeneous solution as the paraformaldehyde dissolves. Maintain reflux for 2-3 hours.[4]

-

Crystallization and Isolation: After the reflux period, transfer the warm, yellowish solution to a 1 L Erlenmeyer flask. While still warm, add 400 mL of acetone to induce crystallization and precipitate the product while keeping excess dimethylamine hydrochloride in solution.[4]

-

Cooling and Filtration: Allow the solution to cool slowly to room temperature, then chill overnight in a refrigerator to maximize crystal formation. Collect the crystalline product by vacuum filtration and wash the crystals with 25 mL of cold acetone.

-

Drying: Dry the crude product at 40-50°C. The expected yield is typically in the range of 65-75%.[5] This intermediate is often suitable for the next step without further purification.

Step 2: Conversion to this compound

Note: The conversion of a Mannich base hydrochloride to the corresponding β-chloroketone is a standard transformation. One common method involves thermal decomposition or reaction with a chlorinating agent. The following is a general procedure.

-

Reaction Setup: In a reaction vessel equipped for heating and gas evolution, suspend the dried Mannich base hydrochloride from Step 1 in a suitable high-boiling inert solvent, such as toluene or chlorobenzene.

-

Thermal Decomposition: Heat the mixture to reflux. The Mannich base will decompose, eliminating dimethylamine and forming the corresponding α,β-unsaturated ketone (an acrylophenone derivative) and HCl, or directly undergo substitution.

-

Hydrochlorination (if required): If the primary product is the α,β-unsaturated ketone, the reaction mixture can be subsequently treated with HCl (gas or concentrated solution) to achieve hydrochlorination across the double bond, yielding the target 3-chloro product.

-

Workup and Purification: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture. Wash the organic solution with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by vacuum distillation or column chromatography.

Data Presentation

Table 1: Reagent Quantities for Mannich Base Synthesis

| Reagent | Molar Mass ( g/mol ) | Moles | Quantity |

|---|---|---|---|

| 2-Fluoroacetophenone | 138.14 | 0.50 | 69.07 g |

| Dimethylamine Hydrochloride | 81.54 | 0.65 | 53.00 g |

| Paraformaldehyde | (30.03)n | 0.22 | 19.8 g (as CH₂O) |

| 95% Ethanol | - | - | 80 mL |

| Conc. Hydrochloric Acid | - | - | 1 mL |

| Acetone | - | - | 400 mL |

Visualizations

Logical Workflow for Synthesis

Caption: Overall workflow for the synthesis of the target compound.

Reaction Mechanism Pathway

Caption: Key steps in the acid-catalyzed Mannich reaction mechanism.

References

An In-Depth Technical Guide to 3-Chloro-1-(2-fluorophenyl)propan-1-one: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectroscopic analysis of 3-Chloro-1-(2-fluorophenyl)propan-1-one. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of antipsychotic medications.

Core Properties and Identifiers

This compound is a halogenated aromatic ketone. Its core identifiers and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 898767-04-9 | [1] |

| Molecular Formula | C₉H₈ClFO | [1] |

| Molecular Weight | 186.61 g/mol | [1] |

| Appearance | White to off-white solid or liquid | [1] |

| Storage | Sealed in dry, room temperature | [1] |

Synthesis of this compound

The primary synthetic route to this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of fluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Fluorobenzene

-

3-Chloropropionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Ice

-

Magnesium sulfate (MgSO₄) (anhydrous)

-

Pentane

Procedure:

-

To a solution of anhydrous aluminum chloride in anhydrous dichloromethane, cooled to 0°C under a nitrogen atmosphere, add 3-chloropropionyl chloride dropwise.

-

Following the addition of the acid chloride, add fluorobenzene dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0°C and quench by the slow addition of crushed ice.

-

Separate the aqueous phase and extract it with dichloromethane.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography using pentane as the eluent to yield this compound.

This is a generalized protocol. The specific quantities of reagents and reaction conditions should be optimized for the desired scale and purity.

Spectroscopic Analysis

Detailed spectroscopic data for this compound is not widely published. However, based on the structure, the expected spectral characteristics are as follows:

-

¹H NMR: Protons on the propyl chain would appear as two triplets. The protons on the fluorophenyl ring would exhibit complex splitting patterns due to both fluorine and proton-proton coupling.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, the two carbons of the propyl chain, and the six carbons of the fluorophenyl ring, with the carbon attached to the fluorine showing a characteristic large coupling constant.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent. Bands corresponding to C-Cl, C-F, and aromatic C-H and C=C stretching would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and fragments corresponding to the fluorobenzoyl cation.

Application in Drug Development

Halogenated propiophenones, such as this compound, are valuable intermediates in the synthesis of a variety of pharmaceuticals, including antipsychotic drugs. These intermediates serve as building blocks for constructing the complex molecular architectures required for therapeutic activity.

Logical Workflow for Intermediate Utilization in Drug Synthesis

Caption: General synthetic pathway from starting materials to a final drug product.

Signaling Pathways of Potential Final Drug Products

While the direct biological activity of this compound is not the primary focus of its use, it is an intermediate in the synthesis of antipsychotic drugs. These drugs typically target neurotransmitter systems in the brain. The primary signaling pathways modulated by many atypical antipsychotics include:

-

Dopaminergic Pathways: Antipsychotics often act as antagonists at dopamine D2 receptors, which is crucial for their therapeutic effect on the positive symptoms of schizophrenia.

-

Serotonergic Pathways: Many atypical antipsychotics are also antagonists at serotonin 5-HT2A receptors. This action is believed to contribute to their efficacy against negative symptoms and to reduce the risk of extrapyramidal side effects.

Dopamine and Serotonin Receptor Signaling

Caption: Antipsychotics often block dopamine D2 and serotonin 5-HT2A receptors.

References

Spectroscopic Data for 3-Chloro-1-(2-fluorophenyl)propan-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Chloro-1-(2-fluorophenyl)propan-1-one. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, standardized experimental protocols for acquiring such data are also included. This guide is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and analysis of this and related compounds.

Compound Information

| Compound Name | This compound |

| CAS Number | 898767-04-9 |

| Molecular Formula | C₉H₈ClFO |

| Molecular Weight | 186.61 g/mol |

| Chemical Structure |  |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and analysis of structurally similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.95 | td | 1H | Aromatic H (ortho to C=O) |

| ~ 7.60 | m | 1H | Aromatic H |

| ~ 7.30 | t | 1H | Aromatic H |

| ~ 7.15 | t | 1H | Aromatic H (ortho to F) |

| ~ 3.85 | t | 2H | -CH₂-Cl |

| ~ 3.40 | t | 2H | -C(=O)-CH₂- |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195.0 | C=O (ketone) |

| ~ 162.0 (d, ¹JCF ≈ 255 Hz) | Aromatic C-F |

| ~ 135.0 | Aromatic C-H |

| ~ 132.0 | Aromatic C-H |

| ~ 125.0 | Aromatic C-H |

| ~ 124.0 (d, ²JC-F ≈ 15 Hz) | Aromatic C-C=O |

| ~ 117.0 (d, ²JC-F ≈ 22 Hz) | Aromatic C-H |

| ~ 45.0 | -CH₂-Cl |

| ~ 38.0 | -C(=O)-CH₂- |

Predicted IR Data

Table 3: Predicted IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2980-2850 | Medium | Aliphatic C-H stretch |

| ~ 1700 | Strong | C=O stretch (ketone) |

| ~ 1600, 1480, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~ 1220 | Strong | C-F stretch |

| ~ 760 | Strong | C-Cl stretch |

Predicted MS Data

Table 4: Predicted MS (Mass Spectrometry) Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 188 | Moderate | [M+2]⁺ (due to ³⁷Cl isotope) |

| 186 | High | [M]⁺ (Molecular ion, due to ³⁵Cl isotope) |

| 151 | Moderate | [M - Cl]⁺ |

| 123 | High | [C₆H₄FCO]⁺ (2-fluorobenzoyl cation) |

| 95 | Moderate | [C₆H₄F]⁺ (fluorophenyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

-

¹H NMR Acquisition: The proton spectrum is acquired with a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 8-16) are averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled sequence. A spectral width of about 240 ppm, a 30-45° pulse angle, and a relaxation delay of 2 seconds are typical parameters. A larger number of scans (e.g., 1024 or more) is generally required to obtain a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for a liquid or dissolved solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded. The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source coupled with a mass analyzer (e.g., quadrupole, time-of-flight) is used.

-

Data Acquisition: The sample is introduced into the ion source (often via direct infusion or through a gas chromatograph). For EI, a standard electron energy of 70 eV is used. The mass analyzer scans a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 40-400).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern. The isotopic distribution for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1) is a key diagnostic feature.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

The Versatile Building Block: Unlocking the Research Potential of 3-Chloro-1-(2-fluorophenyl)propan-1-one

For Immediate Release

[City, State] – [Date] – 3-Chloro-1-(2-fluorophenyl)propan-1-one, a halogenated propiophenone derivative, is emerging as a significant intermediate in the landscape of medicinal chemistry and drug discovery. This technical guide delves into the core research applications of this compound, providing scientists and drug development professionals with a comprehensive overview of its potential in synthesizing novel bioactive molecules. Its structural features, particularly the reactive chloropropyl chain and the fluorinated phenyl ring, make it a versatile scaffold for the construction of a diverse array of heterocyclic and carbocyclic compounds with promising pharmacological activities.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in synthetic chemistry.[1] These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Reference |

| Molecular Formula | C₉H₈ClFO | [1] |

| Molecular Weight | 186.61 g/mol | [1] |

| CAS Number | 898767-04-9 | [1] |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Solubility | Sparingly soluble in water |

Synthetic Utility and Potential Applications

The primary research application of this compound lies in its role as a precursor for more complex molecular architectures. The presence of a carbonyl group and a reactive alkyl chloride moiety allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of novel therapeutic agents.

Synthesis of Bioactive Heterocycles

The electrophilic nature of the carbon bearing the chlorine atom, coupled with the reactivity of the ketone, facilitates cyclization reactions to form various heterocyclic systems. Research on analogous propiophenone derivatives suggests its potential in synthesizing:

-

Flavones and Chalcones: Chalcones, synthesized through Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde, can be cyclized to form flavones. These classes of compounds are known for their broad spectrum of biological activities, including antibacterial and anti-inflammatory properties.

-

1,3,4-Oxadiazoles: By reacting a propiophenone derivative with hydrazides, it is possible to construct 1,3,4-oxadiazole rings. These heterocycles have shown potential as anti-inflammatory and analgesic agents.

-

Azetidinones (β-lactams): The synthesis of azetidinone rings, core components of many antibiotics, can be achieved from precursors derived from chloro-functionalized propiophenones.

Precursor to Chiral Alcohols and Amines

The ketone functionality of this compound can be stereoselectively reduced to a chiral alcohol. Such chiral intermediates are highly valuable in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). For instance, the related compound 3-chloro-1-phenyl-1-propanol is a key intermediate in the synthesis of atomoxetine, a medication used for ADHD.[2] This highlights the potential of this compound in developing new chiral drugs. Subsequent substitution of the chlorine atom with an amino group can lead to the formation of chiral amino alcohols, a common motif in many pharmaceuticals.

Potential in Neuropharmacology

Derivatives of similar propiophenones, such as substituted cathinones, have been investigated for their effects on the central nervous system.[3] These studies often focus on their interaction with monoamine transporters and their potential neurotoxic effects. While not a direct application for therapeutic development, understanding the structure-activity relationships of such compounds, which could be synthesized from this compound, is crucial for neuropharmacological research and public health.

Experimental Protocols: A Generalized Approach

Synthesis of a Chalcone Derivative

This protocol is a hypothetical adaptation for the synthesis of a chalcone from this compound.

Materials:

-

This compound

-

An appropriate aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)

-

Ethanol

-

Aqueous sodium hydroxide solution

-

Hydrochloric acid

Procedure:

-

Dissolve equimolar amounts of this compound and the aromatic aldehyde in ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add a concentrated aqueous solution of sodium hydroxide dropwise with constant stirring.

-

Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Visualizing Synthetic Pathways

The following diagrams illustrate potential synthetic pathways originating from this compound.

Caption: Potential synthesis of Flavones and Oxadiazoles.

Caption: Pathway to Chiral Amino Alcohols.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, building block in synthetic and medicinal chemistry. Its versatile reactivity opens doors to the creation of a wide range of potentially bioactive molecules. Future research should focus on the systematic exploration of its synthetic utility, leading to the generation of novel compound libraries for biological screening. The development of efficient and stereoselective transformations of this intermediate will be key to unlocking its full potential in the discovery of next-generation therapeutics. Further investigation into the biological activities of its derivatives is warranted, particularly in the areas of infectious diseases, inflammation, and neurology.

References

The Chemistry and Therapeutic Potential of Substituted Chloropropiophenones: A Technical Guide

An in-depth exploration of the synthesis, biological activity, and mechanisms of action of substituted chloropropiophenones, a class of compounds with significant therapeutic interest.

Introduction

Substituted chloropropiophenones are a class of aromatic ketones characterized by a propiophenone backbone with a chlorine substituent on the phenyl ring. This core structure is a versatile scaffold in medicinal chemistry, leading to the development of compounds with a wide range of pharmacological activities. The most prominent example is bupropion, a widely prescribed antidepressant and smoking cessation aid. Beyond its well-known effects on the central nervous system, research has unveiled the potential of other substituted chloropropiophenones as antineoplastic and antifungal agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these compounds for researchers, scientists, and drug development professionals.

Synthesis of Substituted Chloropropiophenones

The synthesis of substituted chloropropiophenones and their bioactive derivatives, particularly β-aminoketones, primarily relies on two classical organic reactions: the Friedel-Crafts acylation and the Mannich reaction.

Friedel-Crafts Acylation

The foundational chloropropiophenone scaffold is often synthesized via the Friedel-Crafts acylation of a substituted benzene with a propanoyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The position of the chloro substituent on the aromatic ring can be controlled by the choice of the starting chlorinated benzene derivative.

A general workflow for this synthesis is depicted below:

Mannich Reaction for β-Aminoketone Derivatives

Many of the biologically active derivatives of substituted chloropropiophenones are β-aminoketones. These are typically synthesized through the Mannich reaction, a three-component condensation of a substituted chloropropiophenone (acting as the active hydrogen compound), formaldehyde (or a source thereof), and a primary or secondary amine.

A generalized scheme for the Mannich reaction is as follows:

Experimental Protocols

General Procedure for the Synthesis of 3'-Chloropropiophenone

A preparation method for 3'-chloropropiophenone involves the reaction of phenylacetone with chlorine gas using aluminum trichloride as a catalyst and 1,2-dichloroethane as a solvent. The process includes chlorination, low-temperature hydrolysis, washing, and distillation to yield the final product.[1] Another method describes the synthesis from m-chlorobenzonitrile and a Grignard reagent prepared from bromoethane and magnesium in tetrahydrofuran.[2]

Synthesis of Bupropion Analogs

The synthesis of bupropion and its analogs generally involves the bromination of a substituted propiophenone, followed by amination with the desired amine. For example, bromination of ketones with bromine in acetic acid can afford the corresponding bromoketones. Subsequent treatment of these intermediates with amines such as tert-butylamine, cyclopentylamine, or piperidine yields the desired bupropion analogs.[3]

Pharmacological Activity and Therapeutic Potential

Antidepressant and Smoking Cessation Activity

The most well-characterized substituted chloropropiophenone is bupropion (3-chloro-N-tert-butyl-β-keto-amphetamine). It is an atypical antidepressant that also serves as a smoking cessation aid.[4]

Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition

Bupropion's primary mechanism of action is the inhibition of the reuptake of norepinephrine (NE) and dopamine (DA) by presynaptic neurons.[5][6] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing noradrenergic and dopaminergic neurotransmission. Its effect on serotonin reuptake is negligible.[5] Bupropion's active metabolites, such as hydroxybupropion, also contribute significantly to its pharmacological effects.[6]

Antineoplastic Activity

Several studies have demonstrated the potent antineoplastic and cytotoxic activities of β-alkylaminopropiophenone derivatives. These compounds have shown significant inhibition of tumor growth in both in vivo mouse models and in vitro against a panel of human and murine cancer cell lines.[7][8]

Mechanism of Action: Dihydrofolate Reductase Inhibition

The anticancer activity of some β-alkylaminopropiophenones appears to be mediated through the inhibition of dihydrofolate reductase (DHFR).[8] DHFR is a crucial enzyme in the synthesis of purines and pyrimidines, which are essential for DNA replication and cell proliferation. Inhibition of DHFR leads to a depletion of these building blocks, thereby arresting cell division.[9][10]

Quantitative Data on Antineoplastic Activity

The following table summarizes the cytotoxic activity of selected β-alkylaminopropiophenone derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | ED₅₀ (µg/mL) | Reference |

| β-(3",5"-dimethyl)piperidinopropiophenone | Tmolt3 (Leukemia) | Comparable to standard anticancer drugs | [7] |

| β-(4-methyl)piperidino-(para-methyl)propiophenone | Multiple cell lines | Potent cytotoxicity | [8] |

| β-piperidino-(para-ethoxy)propiophenone | Multiple cell lines | Potent cytotoxicity | [8] |

| β-hexamethyleneimino-(para-ethoxy)-propiophenone | Multiple cell lines | Potent cytotoxicity | [8] |

Antifungal Activity

Derivatives of propiophenone, particularly those with a β-aminoketone structure, have also demonstrated promising antifungal properties against a range of pathogenic fungi.[11][12]

Mechanism of Action: Disruption of Fungal Cell Integrity

The antifungal mechanism of these compounds is often attributed to their ability to interfere with the integrity of the fungal cell membrane or cell wall. One key target is the ergosterol biosynthesis pathway.[1] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. Some compounds may also directly interact with the fungal cell wall.[13]

Quantitative Data on Antifungal Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antifungal potency. The table below presents MIC values for selected β-aminoketone derivatives.

| Compound Class | Fungal Species | MIC Range (µg/mL) | Reference |

| 1,2-Disubstituted Propenones | Various fungi | Potent in vitro activity | [11] |

| 1-Aryl-2-dimethylaminomethyl-2-propen-1-one hydrochlorides | Various fungi | More potent than Amphotericin B against some fungi | [12] |

| 3-(morpholin-4-yl)-1-phenylpropan-1-one (AB1) | Trichophyton rubrum | 7.81 | [14] |

Conclusion

Substituted chloropropiophenones represent a privileged scaffold in medicinal chemistry, with established success in the treatment of depression and nicotine addiction. Furthermore, emerging research highlights their significant potential as novel antineoplastic and antifungal agents. The versatility of their synthesis, primarily through the Mannich reaction, allows for the generation of diverse chemical libraries for structure-activity relationship studies. Future research should focus on optimizing the therapeutic index of these compounds, elucidating their precise molecular targets and signaling pathways, and exploring their efficacy in preclinical and clinical settings for these new indications. The continued investigation of substituted chloropropiophenones holds considerable promise for the development of new and effective therapies for a range of human diseases.

References

- 1. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 6. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 14. A β-amino-ketone that disrupts the fungal plasma membrane exhibits potent activity against pathogenic Trichophyton species - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-1-(2-fluorophenyl)propan-1-one

This technical guide provides a comprehensive overview of 3-Chloro-1-(2-fluorophenyl)propan-1-one, a halogenated aromatic ketone of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, a plausible experimental protocol for its synthesis, and its potential applications as a key intermediate in the synthesis of pharmacologically active molecules.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a chemical intermediate characterized by a propanone backbone substituted with a chlorine atom at the 3-position and a 2-fluorophenyl group at the 1-position.[1]

Table 1: Chemical Identifiers and Synonyms

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 898767-04-9[1] |

| Molecular Formula | C₉H₈ClFO[1] |

| Synonyms | 3-chloro-1-(2-fluorophenyl)-1-propanone[1] |

| 3-Chloro-1-(2-fluorophenyl)-1-oxopropane[1] | |

| 3-Chloro-1-(2-fluoro-phenyl)-propan-1-one[1] | |

| SCHEMBL8972179[1] | |

| DTXSID50601642[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. The data presented below is a combination of computed values from established chemical databases.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 186.61 g/mol | PubChem[1] |

| Monoisotopic Mass | 186.0247707 Da | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Complexity | 161 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| XLogP3 | 2.2 | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of fluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Proposed Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound.

Materials:

-

Fluorobenzene

-

3-Chloropropionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice-water bath.

-

Add a solution of 3-chloropropionyl chloride (1.1 equivalents) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature at 0°C.

-

Following the addition, add a solution of fluorobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 20-30 minutes.

-

After the complete addition of fluorobenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively documented, its structural motifs are present in various pharmacologically active compounds. Its primary role is as a versatile building block for the synthesis of more complex molecules.

Structurally related chloropropiophenones and cathinones have been investigated for their biological effects. For instance, some chloro-cathinones are known to interact with monoamine transporters in the central nervous system.[3] Furthermore, related compounds like 2-chloro-1-(3-chlorophenyl)propan-1-one serve as intermediates in the synthesis of potential anticancer agents that target the IGF-1 receptor.[4] This suggests that this compound could be a valuable precursor for novel therapeutics, potentially in the areas of oncology or neuroscience. The compound's reactive chloro and keto groups allow for a variety of subsequent chemical transformations, including amination, reduction, and cyclization reactions, to generate diverse molecular scaffolds for drug discovery programs.

Mandatory Visualizations

Caption: Synthesis workflow for this compound.

Caption: Potential applications of the core compound in drug discovery.

References

- 1. This compound | C9H8ClFO | CID 19980629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-1-(3-chlorophenyl)propan-1-one | 34841-41-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to 3-Chloro-1-(2-fluorophenyl)propan-1-one: Synthesis, Characterization, and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-1-(2-fluorophenyl)propan-1-one, a halogenated aromatic ketone of interest in synthetic organic chemistry. While primarily utilized as a chemical intermediate, a thorough understanding of its properties, synthesis, and safe handling procedures is crucial for researchers in academic and industrial settings. This document details available physicochemical data, outlines a plausible synthetic protocol via Friedel-Crafts acylation, and describes standard analytical methods for its characterization. Furthermore, it consolidates safety and handling information from various safety data sheets to ensure its proper management in a laboratory environment. Due to its status as a chemical intermediate, public domain literature on its specific biological activity and mechanism of action is limited.

Introduction

This compound is a chemical compound that serves as a building block in the synthesis of more complex molecules. Its structure, featuring a chlorinated propyl chain attached to a fluorinated phenyl ring, offers multiple reaction sites for further chemical modifications. This guide aims to provide a detailed resource for professionals working with this compound, covering its chemical and physical properties, a proposed synthesis workflow, analytical characterization methods, and essential safety and handling protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 898767-04-9 | [1] |

| Molecular Formula | C₉H₈ClFO | [1] |

| Molecular Weight | 186.61 g/mol | [1] |

| Appearance | Not specified, likely a solid or oil. | General knowledge |

| Solubility | Insoluble in water. | [1] |

| Computed XLogP3 | 2.2 | [1] |

Synthesis Protocol: Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with 3-chloropropionyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃)[2][3].

Experimental Methodology

Materials:

-

Fluorobenzene

-

3-Chloropropionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a suspension of anhydrous aluminum chloride (1.25 eq.) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

-

A solution of 3-chloropropionyl chloride (1.0 eq.) in anhydrous dichloromethane is added dropwise to the cooled suspension of AlCl₃, maintaining the temperature at 0°C.

-

Following the addition, a solution of fluorobenzene (1.0 eq.) in anhydrous dichloromethane is added dropwise to the reaction mixture, again ensuring the temperature remains at 0°C.

-

After the addition is complete, the reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Figure 1. Synthesis Workflow for this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the fluorophenyl ring and the two methylene groups of the propyl chain. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the two aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular formula C₉H₈ClFO. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments[4].

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include a strong absorption for the carbonyl (C=O) stretch, C-H stretches for the aromatic and aliphatic protons, and C-Cl and C-F stretching vibrations.

Analytical Workflow Diagram

Caption: Figure 2. Analytical Workflow for Characterization.

Safety and Handling Information

The following safety and handling information is a summary compiled from various Safety Data Sheets (SDS). It is imperative to consult the specific SDS for the material being used before commencing any work.

Hazard Identification

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If aerosols or vapors are generated, a respirator may be necessary.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: May include carbon oxides, hydrogen chloride, and hydrogen fluoride.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Absorb with an inert material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Safe Handling Logical Flowchart

Caption: Figure 3. Safe Handling and Emergency Response.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the specific biological activities, mechanisms of action, or signaling pathways associated with this compound. Its primary documented use is as an intermediate in organic synthesis. Further research would be required to elucidate any potential pharmacological or toxicological profiles.

Conclusion

This technical guide has synthesized the available information on this compound, providing a valuable resource for researchers. While a detailed biological profile is not yet established, the provided information on its physicochemical properties, a robust synthesis protocol, analytical characterization methods, and comprehensive safety and handling procedures will enable its safe and effective use in a laboratory setting. As with any chemical, adherence to good laboratory practices and a thorough review of the specific safety data sheet are paramount.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Chloro-1-(2-fluorophenyl)propan-1-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-Chloro-1-(2-fluorophenyl)propan-1-one as a key intermediate in organic synthesis. This versatile building block is particularly valuable in the synthesis of pharmaceutical agents and other complex organic molecules, primarily through nucleophilic substitution reactions and as a precursor in multi-step synthetic pathways.

Application Notes

1. Synthesis of β-Amino Ketones via Nucleophilic Substitution

This compound is an excellent substrate for nucleophilic substitution reactions at the C3 position. The electron-withdrawing nature of the adjacent carbonyl group and the inherent reactivity of the carbon-chlorine bond facilitate the displacement of the chloride ion by a variety of nucleophiles. This reactivity is particularly useful for the synthesis of β-amino ketones, which are important pharmacophores found in a range of biologically active compounds, including central nervous system (CNS) agents.

The general reaction involves the treatment of this compound with a primary or secondary amine, such as pyrrolidine, in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The resulting 1-(2-fluorophenyl)-3-(amino)propan-1-one derivatives are valuable intermediates for further synthetic transformations.

Key Applications:

-

Drug Discovery: The resulting β-amino ketone scaffold is a common feature in many pharmaceutical compounds. For instance, cathinone derivatives with similar structures have been investigated for their neurological impact[1].

-

Intermediate for Heterocyclic Synthesis: The amino and ketone functionalities can be utilized in subsequent cyclization reactions to form various heterocyclic systems.

2. Alternative Synthesis of 1-(2-Fluorophenyl)-3-(pyrrolidin-1-yl)propan-1-one via the Mannich Reaction

An alternative and widely used method for the synthesis of β-amino ketones is the Mannich reaction. This three-component condensation involves an active hydrogen compound (a ketone), an aldehyde (commonly formaldehyde or its polymer, paraformaldehyde), and a primary or secondary amine (as its hydrochloride salt)[2][3][4]. In the context of synthesizing 1-(2-fluorophenyl)-3-(pyrrolidin-1-yl)propan-1-one, 2'-fluoroacetophenone would serve as the ketone component, with formaldehyde and pyrrolidine hydrochloride providing the other necessary reactants.

The Mannich reaction often proceeds under milder conditions than direct alkylation and can be a more efficient route for the synthesis of these valuable intermediates[5][6].

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Fluorophenyl)-3-(pyrrolidin-1-yl)propan-1-one via Nucleophilic Substitution

This protocol describes the synthesis of 1-(2-fluorophenyl)-3-(pyrrolidin-1-yl)propan-1-one from this compound and pyrrolidine.

Materials:

-

This compound

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃) or other suitable non-nucleophilic base

-

Acetonitrile (CH₃CN) or other suitable polar aprotic solvent

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for chromatography)

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add pyrrolidine (1.2 eq) and potassium carbonate (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in ethyl acetate and wash with deionized water followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-(2-fluorophenyl)-3-(pyrrolidin-1-yl)propan-1-one.

Protocol 2: Synthesis of 1-(2-Fluorophenyl)-3-(pyrrolidin-1-yl)propan-1-one via the Mannich Reaction

This protocol is adapted from a general procedure for the Mannich reaction[6].

Materials:

-

2'-Fluoroacetophenone

-

Pyrrolidine hydrochloride

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (95%)

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place 2'-fluoroacetophenone (1.0 eq), pyrrolidine hydrochloride (1.3 eq), and paraformaldehyde (0.44 eq).

-

Add ethanol (95%) and a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture on a steam bath for 2-3 hours. The initially heterogeneous mixture should become a clear solution.

-

After the reaction is complete (monitored by TLC), allow the solution to cool slightly.

-

While still warm, transfer the solution to a larger flask and add acetone to induce crystallization of the product's hydrochloride salt.

-

Allow the mixture to cool to room temperature and then chill in a refrigerator to maximize crystal formation.

-

Collect the crystals by filtration and wash with cold acetone.

-

The product, 1-(2-fluorophenyl)-3-(pyrrolidin-1-yl)propan-1-one hydrochloride, can be used as is or neutralized with a base to obtain the free amine.

Data Presentation

Table 1: Reactants and Products for the Synthesis of 1-(2-Fluorophenyl)-3-(pyrrolidin-1-yl)propan-1-one

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |

| This compound | C₉H₈ClFO | 186.61 | Starting Material (Nucleophilic Substitution) |

| 2'-Fluoroacetophenone | C₈H₇FO | 138.14 | Starting Material (Mannich Reaction) |

| Pyrrolidine | C₄H₉N | 71.12 | Nucleophile / Amine Component |

| 1-(2-Fluorophenyl)-3-(pyrrolidin-1-yl)propan-1-one | C₁₃H₁₆FNO | 221.27 | Product |

Table 2: Hypothetical Reaction Conditions and Yields

| Reaction Type | Ketone Source | Amine Source | Aldehyde Source | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Nucleophilic Substitution | This compound | Pyrrolidine | N/A | Acetonitrile | K₂CO₃ | 25 (RT) | 12-24 | 75-85 |

| Mannich Reaction | 2'-Fluoroacetophenone | Pyrrolidine HCl | Paraformaldehyde | Ethanol | N/A (Acidic) | Reflux (∼78) | 2-3 | 70-80 |

Note: The yields presented are hypothetical and may vary based on experimental conditions.

Visualizations

Diagram 1: Nucleophilic Substitution Pathway

Caption: Nucleophilic substitution of the chloro group by pyrrolidine.

Diagram 2: Mannich Reaction Pathway

Caption: Key steps in the Mannich reaction for β-amino ketone synthesis.

Diagram 3: General Experimental Workflow

References

- 1. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine) - Google Patents [patents.google.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Versatility of 3-Chloro-1-(2-fluorophenyl)propan-1-one as a Precursor in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Chloro-1-(2-fluorophenyl)propan-1-one is a versatile ketone intermediate that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its chemical structure, featuring a reactive chloropropyl chain and a fluorinated phenyl group, makes it an attractive starting material for the construction of complex molecules with diverse pharmacological activities. This document provides detailed application notes and protocols for the use of this precursor in the synthesis of key pharmaceutical agents, focusing on the synthesis of a gastroprokinetic agent, Mosapride, and an atypical antipsychotic, Risperidone.

Application in the Synthesis of Mosapride

Mosapride is a selective 5-HT4 receptor agonist used for the treatment of gastrointestinal disorders.[1][2] The synthesis of Mosapride can be envisioned to start from this compound, which would be a key intermediate in forming the morpholine ring structure of the final drug.

Experimental Protocol: Synthesis of a Mosapride Intermediate

This protocol outlines a representative synthesis of a key morpholine intermediate from this compound.

Step 1: Synthesis of 1-(2-Fluorophenyl)-3-(2-hydroxyethylamino)propan-1-one

-

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile, add an excess of ethanolamine (2.0 eq) and a base like potassium carbonate (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the solid.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 1-(2-Fluorophenyl)-3-(2-hydroxyethylamino)propan-1-one.

Step 2: Cyclization to form the Morpholine Ring

-

Dissolve the product from Step 1 in a suitable solvent like dichloromethane.

-

Cool the solution to 0 °C and add a dehydrating agent such as sulfuric acid or a resin-based catalyst.

-

Allow the reaction to warm to room temperature and stir until the cyclization is complete, as monitored by TLC.

-

Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude morpholine intermediate.

-

Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data (Representative)

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 1 | 1-(2-Fluorophenyl)-3-(2-hydroxyethylamino)propan-1-one | This compound | Ethanolamine, K₂CO₃ | 85-95 | >95 (by HPLC) |

| 2 | 4-(2-Fluorobenzoyl)methyl-morpholine | 1-(2-Fluorophenyl)-3-(2-hydroxyethylamino)propan-1-one | H₂SO₄ | 70-85 | >98 (by HPLC) |

Signaling Pathway of Mosapride

Mosapride primarily acts as a selective agonist of the 5-hydroxytryptamine 4 (5-HT4) receptors located on enteric neurons.[1][3] This interaction triggers a signaling cascade that ultimately enhances gastrointestinal motility.

Caption: Signaling pathway of Mosapride.

Application in the Synthesis of Risperidone

Risperidone is an atypical antipsychotic used to treat schizophrenia and bipolar disorder.[4][5] It acts as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[6] While the direct synthesis from this compound is not the most common route, a plausible synthetic strategy can be devised where this precursor is used to construct a key piperidine intermediate.

Experimental Protocol: Synthesis of a Risperidone Intermediate

This protocol describes a hypothetical pathway to a key intermediate for Risperidone synthesis.

Step 1: Synthesis of 1-(2-Fluorophenyl)-3-(piperidin-4-yl)propan-1-one

-

In a reaction vessel, combine this compound (1.0 eq) with 4-aminopiperidine (1.1 eq) in a suitable solvent like dimethylformamide (DMF).

-

Add a non-nucleophilic base such as triethylamine (1.5 eq) to the mixture.

-

Heat the reaction mixture to 80-90 °C and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to obtain 1-(2-Fluorophenyl)-3-(piperidin-4-yl)propan-1-one.

This intermediate can then be further modified and coupled with the benzisoxazole moiety to complete the synthesis of Risperidone.

Quantitative Data (Representative)

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 1 | 1-(2-Fluorophenyl)-3-(piperidin-4-yl)propan-1-one | This compound | 4-Aminopiperidine, Triethylamine | 75-85 | >95 (by HPLC) |

Signaling Pathway of Risperidone

Risperidone's therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway and serotonin 5-HT2A receptors in the frontal cortex.[4][6]

Caption: Signaling pathway of Risperidone.

General Experimental Workflow in Drug Development

The use of a precursor like this compound is an early and critical step in the drug development pipeline. The following diagram illustrates a generalized workflow.

Caption: General drug development workflow.

This compound is a valuable and adaptable precursor for the synthesis of important pharmaceutical compounds. The protocols and data presented herein provide a foundation for researchers to explore its potential in developing novel therapeutics. The understanding of the signaling pathways of the resulting drugs and the overall drug development workflow is essential for the successful translation of these chemical syntheses into clinical applications.

References

- 1. What is the mechanism of Mosapride Citrate Hydrate? [synapse.patsnap.com]

- 2. Mosapride stimulates human 5-HT4-serotonin receptors in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. jocpr.com [jocpr.com]

- 6. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Derivatives from 3-Chloro-1-(2-fluorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals